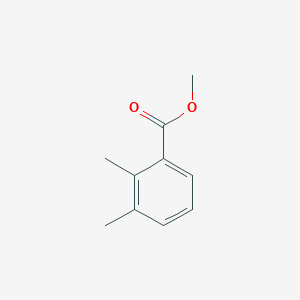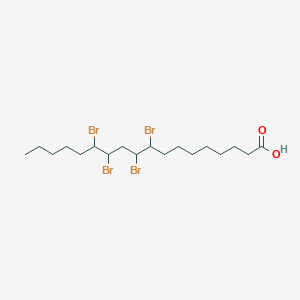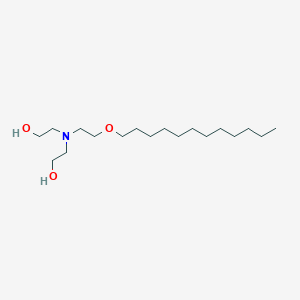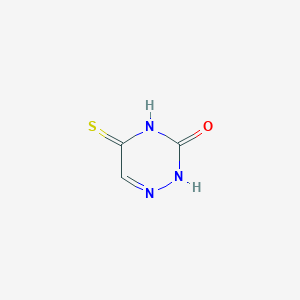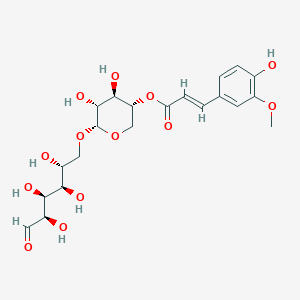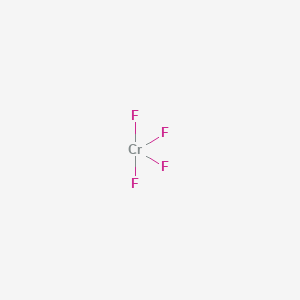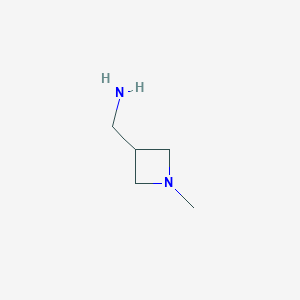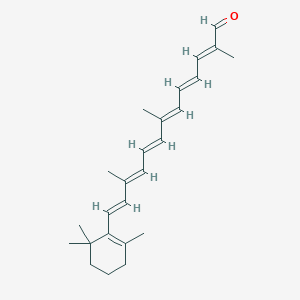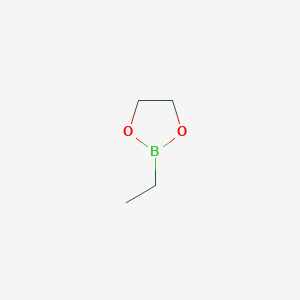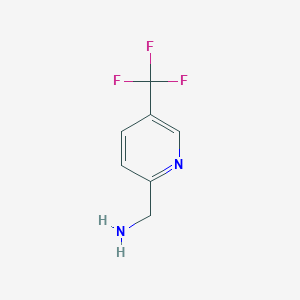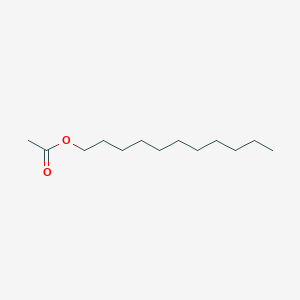
Undecyl acetate
説明
Undecyl acetate is a chemical compound that has been studied in various contexts, including its synthesis and role in biological systems. It is known for its pleasant, fruity, and herbaceous odors, making it valuable in the fragrance industry . The compound has been identified as an intermediate in the degradation of methyl ketones by Pseudomonas species, indicating its relevance in microbial metabolism .
Synthesis Analysis
The synthesis of undecyl acetate has been explored in several studies. One approach involves the enzymatic conversion of 2-tridecanone to undecyl acetate using a crude cell-free system from Pseudomonas aeruginosa . Another study describes the induction of undecyl acetate esterase in Pseudomonas cepacia when grown on specific carbon sources, such as 2-tridecanone and undecyl acetate itself . Additionally, a versatile approach to synthesizing related compounds, such as 9(Z)-unsaturated acyclic insect pheromones, starts from undec-10-enoic acid, which can be converted into undec-10-enyl acetate .
Molecular Structure Analysis
The molecular structure of undecyl acetate and related compounds has been characterized using various analytical techniques. For instance, the structure of cellulose acetate, which can be synthesized from cellulose pulp and acetic anhydride in the presence of DBU, has been analyzed using NMR and FT-IR . The molecular structure of undecyl acetate itself is not detailed in the provided papers, but its reactivity and synthesis imply a straightforward ester structure derived from undecanol and acetic acid.
Chemical Reactions Analysis
Undecyl acetate is known to undergo hydrolysis by undecyl acetate esterase, which is strongly inhibited by organophosphates and other esterase inhibitors . The enzyme system in Pseudomonas aeruginosa that converts 2-tridecanone to undecyl acetate suggests that undecyl acetate can be both synthesized and degraded by enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of undecyl acetate are inferred from its use and the properties of similar compounds. Its olfactory properties have been extensively studied, with undecyl acetate and its derivatives exhibiting pleasant and diverse odors . The thermal properties of cellulose acetate, a related acetylated compound, have been characterized by TGA, indicating the importance of thermal stability in the applications of acetate derivatives .
科学的研究の応用
Enzymatic and Bacterial Studies
- Undecyl Acetate Esterase in Pseudomonas cepacia : Research demonstrates that undecyl acetate esterase, purified from Pseudomonas cepacia, shows activity against both aliphatic and aromatic acetate esters, with a preference for undecyl acetate. The enzyme was classified as a carboxylesterase and found to be inducible under certain growth conditions (Shum & Markovetz, 1974).
- Oxidation of Methyl Ketones : Undecyl acetate plays a role in the enzymatic conversion of 2-tridecanone to undecyl acetate, as studied in Pseudomonas aeruginosa. This highlights its significance in microbial metabolic pathways (Forney & Markovetz, 1969).
Biochemical Analysis and Synthesis
- Preparation of Carbon-14 Labeled Tobacco Constituents : Research includes the synthesis and purification of undecyl acetate-14C, providing insights into analytical chemistry applications, particularly in the study of tobacco constituents (Comes & Jenkins, 1972).
- Kinetic Resolution of Ketone Cyanohydrin Acetates : A study involving the incubation of d1-1-cyano-1-methylalkyl acetates with cells of Pichia miso resulted in optically active acetates, including (S)-2-cyano-2-undecyl acetate. This illustrates its use in producing optically active compounds (Ohta, Kimura, & Sugano, 1988).
Chemical Properties and Reactions
- Antioxidant Properties in Soybean Oil : A study evaluated the abilities of linalyl acetate and undecylenic acid to reduce oxidative changes in heated soybean oil, showcasing the antioxidant properties of these compounds (Yan & White, 1990).
- Aza-Michael Addition Catalyzed by Ionic Liquid : Research indicates the use of 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate as a catalyst for the aza-conjugate addition of aliphatic or aromatic amines to various electron-deficient alkenes under solvent-free conditions (Ying et al., 2009).
作用機序
Target of Action
Undecyl acetate, also known as acetic acid undecyl ester , is a carboxylic ester Undecylenic acid, a related compound, has demonstrated effectiveness againstCandida albicans, an opportunistic pathogenic yeast .
Mode of Action
Candida albicans, which has two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. The formation of hyphae is associated with active infections and virulence .
Biochemical Pathways
Acetyl-coa, a related compound, plays a crucial role in cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids . The acetyl group is attached to CoA by a thioester bond, and its hydrolysis provides a large amount of energy to power cellular reactions .
Pharmacokinetics
For example, the addition of the two-carbon acetyl group can make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .
Result of Action
Related compounds like undecylenic acid have been used to treat fungal infections such as athlete’s foot and relieve itching, burning, and irritation associated with skin conditions .
特性
IUPAC Name |
undecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGCFFDQIFZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169523 | |
| Record name | Undecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl acetate | |
CAS RN |
1731-81-3 | |
| Record name | Undecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Undecanol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70Z4PZ8M0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of Undecyl acetate?
A1: Undecyl acetate [, , ] plays a crucial role as an intermediate in the bacterial degradation pathway of methyl ketones like 2-tridecanone. Specifically, Pseudomonas cepacia, Pseudomonas aeruginosa, and Pseudomonas multivorans utilize this pathway to break down 2-tridecanone for carbon and energy. [, , ] This pathway involves the oxidation of 2-tridecanone to undecyl acetate, highlighting the compound's importance in microbial metabolism. [, , ]
Q2: How is Undecyl acetate produced by bacteria?
A2: Research suggests that Pseudomonas cepacia and Nocardia sp. can convert 2-tridecanone to undecyl acetate. [] While the exact mechanism is still under investigation, studies point towards a subterminal oxidation pathway being responsible for the initial attack on the methyl ketone. [] This pathway leads to the formation of undecyl acetate, which is then further metabolized by the bacteria. []
Q3: Is the production of Undecyl acetate in bacteria dependent on specific growth conditions?
A3: Yes, the production of undecyl acetate esterase, the enzyme responsible for hydrolyzing undecyl acetate, is inducible and influenced by the carbon source provided to the bacteria. Studies on Pseudomonas cepacia revealed that growth on 2-tridecanone, 2-tridecanol, undecyl acetate, and to a lesser extent, 1-undecanol, led to the induction of this enzyme. [] This suggests that the bacteria can modulate the production of this enzyme based on the available substrate, highlighting a potential regulatory mechanism for undecyl acetate metabolism.
Q4: What is known about the enzyme responsible for Undecyl acetate hydrolysis?
A4: Pseudomonas cepacia grown on 2-tridecanone produces an undecyl acetate esterase. [] This enzyme exhibits a strong affinity for Undecyl acetate, with a Km of 2.3 × 10−2 M. [] It's classified as a carboxylesterase (B-esterase) and demonstrates activity towards both aliphatic and aromatic acetate esters. [] Interestingly, this enzyme appears to exist as two isoenzymes with the same molecular weight but different charges, suggesting subtle variations in their structures. []
Q5: Is the Undecyl acetate esterase specific to Undecyl acetate?
A5: While Undecyl acetate esterase shows the highest reaction rate with undecyl acetate, it's not strictly specific to this substrate. The enzyme also hydrolyzes other aliphatic and aromatic acetate esters, although at lower rates when compared to Undecyl acetate. [] This broader substrate range suggests a degree of flexibility in the enzyme's active site.
Q6: Beyond its role in bacterial metabolism, are there other applications of Undecyl acetate?
A6: Undecyl acetate is identified as a potential repellent against the turnip fly (Delia floralis). [] Although further research is needed to confirm its efficacy in field conditions. Additionally, Undecyl acetate is found in the root extract of Cochlospermum tinctorium, a plant recognized for its potential antimicrobial properties. []
Q7: What are the chemical properties of Undecyl acetate?
A7: Although specific spectroscopic data for undecyl acetate isn't provided within the provided research excerpts, its molecular formula is C13H26O2. Information on its synthesis through the reaction of undecyl halide with 14C-labeled sodium acetate is available, highlighting a key step in its production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



